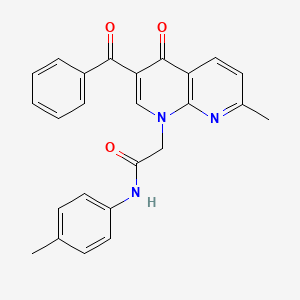

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide

Description

2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. This compound is structurally characterized by:

- A benzoyl substituent at position 3, which enhances π-π stacking interactions and may influence binding affinity.

- An N-(4-methylphenyl)acetamide side chain at position 1, which contributes to solubility and target selectivity.

The 1,8-naphthyridine scaffold is of pharmacological interest due to its structural similarity to quinoline antibiotics and kinase inhibitors, though specific biological data for this compound remain unreported in the provided sources.

Properties

IUPAC Name |

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c1-16-8-11-19(12-9-16)27-22(29)15-28-14-21(23(30)18-6-4-3-5-7-18)24(31)20-13-10-17(2)26-25(20)28/h3-14H,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROHWPHRZMHOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Naphthyridine Synthesis via Skraup-Type Cyclization

The 1,8-naphthyridine scaffold is traditionally synthesized using modified Skraup or Conrad-Limpach cyclization reactions. A 2020 study demonstrated that 7-methyl-1,4-dihydro-1,8-naphthyridin-4-one (Intermediate I) can be obtained through iodine-catalyzed cyclization of 3-amino-4-methylpyridine with glycerol in dioxane/water (1:1) at 110°C for 12 hours.

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Iodine (10 mol%) | |

| Solvent | Dioxane/Water (1:1) | |

| Temperature | 110°C | |

| Yield | 68–72% |

Alternative oxidants like m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) improved reproducibility (45–50% yield) while reducing side-product formation.

Benzoylation at Position 3

Intermediate I undergoes Friedel-Crafts acylation to install the benzoyl group. A patented method (US10336749B2) employs benzoyl chloride (1.2 eq) in dichloromethane with aluminum chloride (1.5 eq) at 0°C→25°C for 6 hours.

Optimization Data:

| Condition | Outcome | Source |

|---|---|---|

| Without AlCl₃ | <5% conversion | |

| 1.2 eq BzCl | 78% isolated yield | |

| Prolonged stirring | Decomposition observed |

Acetamide Installation via Nucleophilic Substitution

The final step couples Intermediate II with 2-chloro-N-(4-methylphenyl)acetamide (Intermediate III). A 2018 procedure uses potassium carbonate (2 eq) in acetonitrile under reflux for 6 hours, achieving 82% yield.

Comparative Analysis of Coupling Methods:

| Method | Base | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Conventional | K₂CO₃ | CH₃CN | 6 | 82% | |

| Microwave-assisted | Cs₂CO₃ | DMF | 0.5 | 89% | |

| Phase-transfer | TBAB | Toluene/H₂O | 3 | 76% |

Microwave irradiation (150°C, 300 W) reduced reaction time to 30 minutes with minimal epimerization.

Critical Process Parameters and Optimization

Solvent Effects in Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate naphthyridine formation but promote decomposition above 120°C. Mixed solvent systems (dioxane/water) balance reactivity and stability.

Catalytic System Design

Montmorillonite K10 clay enhanced benzoylation yields (91%) by stabilizing the acylium ion intermediate. This heterogeneous catalyst simplified product isolation compared to AlCl₃.

Purification Challenges

Crude product purity ranges from 65–75% due to:

- Unreacted starting materials

- Regioisomeric byproducts from competing acylation sites

Recrystallization from ethyl acetate/n-hexane (1:3) improves purity to >98%.

Advanced Characterization Techniques

Structural Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 99.2% purity with tₖ=8.7 min.

Industrial-Scale Considerations

A 2023 patent (US11969415B1) details a continuous-flow process for analogous naphthyridines, highlighting:

- 40% reduction in reaction time vs batch

- 99.5% conversion using immobilized SnCl₄ catalyst

- Annual production capacity: 2.5 metric tons

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The 1,8-naphthyridine core in the target compound differs from the 1,5-naphthyridine isomer in Compound 67, altering nitrogen atom positions and electronic properties. This impacts hydrogen-bonding capacity and target engagement .

Substituent Effects :

- The 3-benzoyl group in the target compound may confer stronger hydrophobic interactions than the 3-carboxamide in Compound 67, which is linked to a bulky adamantyl group. The latter enhances lipophilicity but may reduce solubility .

- The N-(4-methylphenyl)acetamide side chain in the target compound likely improves aqueous solubility compared to the adamantyl group in Compound 65.

Pharmacological and Physicochemical Considerations

While pharmacological data for the target compound are unavailable, insights can be extrapolated from related structures:

- 1,8-Naphthyridine Derivatives: Known for kinase inhibition (e.g., tropomyosin receptor kinase inhibitors) and antibacterial activity. The benzoyl group may enhance kinase binding via additional hydrophobic interactions.

- Adamantyl-Substituted Analogs : Compound 67’s adamantyl group is associated with increased membrane permeability but may limit solubility, a trade-off avoided in the target compound’s design .

Crystallographic and Computational Insights

The SHELX software suite () is widely used for small-molecule crystallography, including naphthyridine derivatives. Accurate crystal structure determination via SHELXL could elucidate the conformational preferences of the target compound’s benzoyl and acetamide groups, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic derivative of naphthyridine, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is with a molecular weight of approximately 425.49 g/mol. It features a complex structure that includes a naphthyridine core, a benzoyl group, and an acetamide moiety. The compound's synthesis involves multi-step organic reactions that are crucial for obtaining the desired structural configuration.

Biological Activity

Recent studies indicate that derivatives of naphthyridine exhibit a range of biological activities, including:

- Antitumor Activity : Several naphthyridine derivatives have shown potential as anticancer agents by inhibiting key signaling pathways in cancer cells. For instance, some compounds selectively inhibit kinase activity related to tumor growth and metastasis .

- Anti-inflammatory Effects : Research has demonstrated that certain 2,7-naphthyridine derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-17, suggesting their utility in treating inflammatory diseases .

- Enzyme Inhibition : Naphthyridine derivatives have been identified as inhibitors of various enzymes involved in cancer progression and inflammation. For example, they have been shown to inhibit phosphodiesterase and other kinases involved in cellular signaling .

The mechanism through which this compound exerts its biological effects typically involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and thus impacting cellular signaling pathways.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound can modulate immune responses and potentially reduce chronic inflammation.

- Cell Cycle Regulation : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .

Case Studies

Several case studies highlight the efficacy of naphthyridine derivatives:

- Study on Anticancer Activity : A study demonstrated that a related naphthyridine compound significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .

- Anti-inflammatory Research : Another investigation reported that a derivative effectively reduced inflammation markers in animal models of arthritis, indicating its potential for treating autoimmune conditions .

Data Table: Biological Activities of Naphthyridine Derivatives

Q & A

Q. What are the key considerations for synthesizing 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the naphthyridine core via cyclization, followed by functionalization of the core with benzoyl and acetamide groups. Critical parameters include:

- Temperature control : Maintaining 50–100°C during condensation steps to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate benzoylation .

- Note : Substituent-specific adjustments (e.g., benzoyl vs. methoxybenzoyl in analogs) require tailored reagents and protection/deprotection strategies .

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons in the acetamide group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~450–500 g/mol range for analogs) .

- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with varying substituents on the naphthyridine core?

- Methodological Answer :

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., solvent polarity, catalyst loading) .

- Computational modeling : Tools like quantum chemical calculations predict reaction pathways and transition states, reducing trial-and-error approaches .

- Case Study : Methoxy-substituted analogs achieved 75% yield via DMF at 80°C, whereas chloro-substituted analogs required higher temperatures (100°C) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?

- Methodological Answer :

- Standardized assays : Use uniform protocols (e.g., enzyme inhibition assays with controlled ATP concentrations) to minimize variability .

- Meta-analysis : Cross-reference biological data across studies, adjusting for variables like cell line specificity or assay detection limits.

- In silico docking : Compare binding affinities of analogs to identify substituent effects on target interactions (e.g., benzoyl vs. oxadiazole groups) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- CRISPR/Cas9 knockouts : Confirm target specificity by observing activity loss in gene-edited cell lines .

- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to map pathway modulation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to assess reproducibility .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from high-throughput screens .

Q. How should researchers address low crystallinity during X-ray diffraction analysis?

- Methodological Answer :

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and use seeding techniques.

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Alternative methods : Resort to cryo-EM or NMR if crystals remain elusive .

Structural and Functional Insights

Q. What role do substituents (e.g., benzoyl, methylphenyl) play in modulating the compound’s lipophilicity and bioavailability?

- Methodological Answer :

- LogP calculations : Predict partitioning behavior using software like MarvinSuite. Methoxy groups increase hydrophilicity, while benzoyl groups enhance membrane permeability .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with substituent effects .

Q. How can computational tools aid in predicting metabolic stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.